![molecular formula C17H17FN2O2S B2704550 N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034431-24-6](/img/structure/B2704550.png)
N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Description
N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide class of molecules and has been shown to possess several interesting biochemical and physiological effects.
Scientific Research Applications
Neuroprotection and Cellular Damage
Neuroprotection Against Hypoxia/Reoxygenation-Induced Cell Damage
A study by Iwamoto and Kita (2006) investigated the effects of a nicotinamide derivative, demonstrating its neuroprotective potential. The derivative was shown to selectively inhibit Na+/Ca2+ exchange in neuronal cells, offering protection against cellular damage induced by hypoxia/reoxygenation. This suggests potential applications in neuroprotective strategies against ischemic injury and other neurological conditions (Iwamoto & Kita, 2006).
Cardiovascular Research
Inhibition of Na+/Ca2+ Exchange in Cardiac Cells
Research on another nicotinamide derivative explored its role in cardiac ventricular myocytes, showing that it could suppress the Na+/Ca2+ exchange current, which is crucial for cardiac function. This inhibition could have implications for the development of treatments for cardiac disorders, including arrhythmias and heart failure (Yamashita et al., 2016).
Molecular Chemistry and Supramolecular Arrangements
Supramolecular Chemistry
A study on copper(II) halogenobenzoates with nicotinamide reported the formation of supramolecular arrays, illustrating the use of nicotinamide in the synthesis of complex structures. These findings can contribute to the development of new materials with potential applications in catalysis, molecular recognition, and more (Halaška et al., 2016).
Oncology and Chemotherapy Resistance
Enhancing Chemotherapy Resistance
Nicotinamide N-methyltransferase (NNMT) has been identified as a factor that enhances resistance to chemotherapy drugs like 5-fluorouracil in colorectal cancer cells. Modulating NNMT levels could provide a strategy to overcome drug resistance, highlighting the importance of nicotinamide metabolism in cancer therapy (Xie et al., 2016).
Antitumor Properties and Drug Development
Potential Anti-Tumor Drug Development
The co-crystal of 5-Fluorouracil-nicotinamide showcases a novel approach in drug formulation, enhancing solubility, bioavailability, and anti-tumor effects compared to 5-Fluorouracil alone. This research signifies the role of nicotinamide derivatives in developing more effective cancer treatments (Zhang et al., 2020).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-15-6-2-1-4-12(15)10-20-16(21)14-5-3-8-19-17(14)22-13-7-9-23-11-13/h1-6,8,13H,7,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHDKXDAQKEWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
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